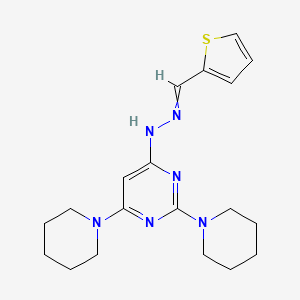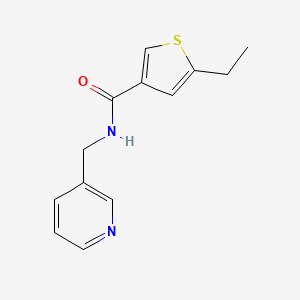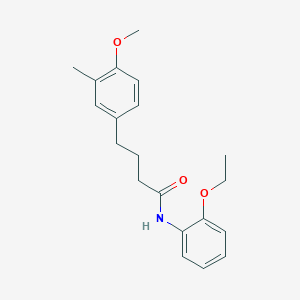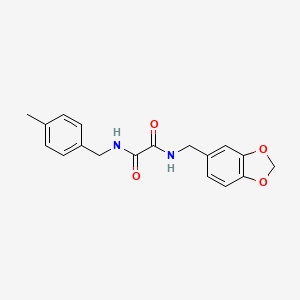
1-(3-chlorophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione, also known as DMCC, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DMCC belongs to the class of compounds known as benzimidazolones, which have been shown to possess a wide range of biological activities, including antitumor, antibacterial, and antifungal properties. In
Mecanismo De Acción
The mechanism of action of 1-(3-chlorophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis and protein synthesis. 1-(3-chlorophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 1-(3-chlorophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione can inhibit the growth of cancer cells and bacteria, as well as induce apoptosis in cancer cells. In vivo studies have shown that 1-(3-chlorophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione can reduce tumor growth and improve survival rates in animal models of cancer. 1-(3-chlorophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione has also been shown to have low toxicity in animal studies, suggesting that it may be well-tolerated in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(3-chlorophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione is its broad range of biological activities, which makes it a versatile compound for use in scientific research. 1-(3-chlorophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione is also relatively easy to synthesize and has been optimized for high yields and purity. However, one limitation of 1-(3-chlorophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-chlorophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione and its potential side effects.
Direcciones Futuras
There are several future directions for research on 1-(3-chlorophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione. One area of interest is the development of 1-(3-chlorophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione as a potential cancer therapy. Further studies are needed to determine the optimal dosage and treatment regimen for 1-(3-chlorophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione in cancer patients. Another area of interest is the development of 1-(3-chlorophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione as a potential antibacterial and antifungal agent. Additional studies are needed to determine the spectrum of activity of 1-(3-chlorophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione against various bacterial and fungal strains. Finally, further research is needed to fully understand the mechanism of action of 1-(3-chlorophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione and its potential side effects, which will be important for the development of safe and effective therapeutic agents based on this compound.
Métodos De Síntesis
1-(3-chlorophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione can be synthesized by reacting 3-chlorophenylacetic acid with 2-methyl-1H-benzimidazole-1-carboxylic acid in the presence of thionyl chloride. The resulting intermediate is then reacted with 2,5-dimethylpyrrole-1,2-dione to yield 1-(3-chlorophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione. The synthesis method for 1-(3-chlorophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione has been shown to possess a wide range of biological activities, including antitumor, antibacterial, and antifungal properties. In particular, 1-(3-chlorophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(3-chlorophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione has also been shown to exhibit antibacterial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against various fungal strains.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(2-methylbenzimidazol-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c1-11-20-14-7-2-3-8-15(14)21(11)16-10-17(23)22(18(16)24)13-6-4-5-12(19)9-13/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETJIICBLDVAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CC(=O)N(C3=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5322063 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4895181.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4895196.png)

![N~2~-(2,5-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4895208.png)

![methyl 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4895223.png)


![methyl 2-amino-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4895261.png)


![1-[3-(4-methoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B4895286.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4895294.png)
![N-(4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4895300.png)